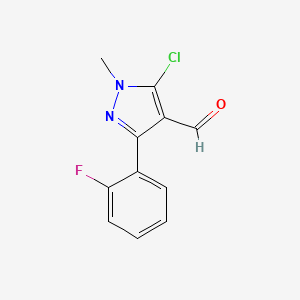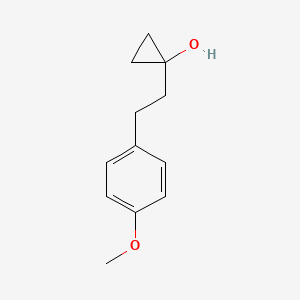
1-(4-Methoxyphenethyl)cyclopropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methoxyphenethyl)cyclopropan-1-ol is an organic compound with the molecular formula C12H16O2 It is characterized by a cyclopropane ring attached to a phenethyl group substituted with a methoxy group at the para position
Métodos De Preparación
The synthesis of 1-(4-Methoxyphenethyl)cyclopropan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxyphenethyl bromide with cyclopropanone in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions and yields the desired product with good efficiency .
Análisis De Reacciones Químicas
1-(4-Methoxyphenethyl)cyclopropan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like halides or sulfonates.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-(4-Methoxyphenethyl)cyclopropan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and treatments.
Mecanismo De Acción
The mechanism by which 1-(4-Methoxyphenethyl)cyclopropan-1-ol exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. These interactions may involve binding to enzymes or receptors, leading to changes in cellular signaling and metabolic processes .
Comparación Con Compuestos Similares
1-(4-Methoxyphenethyl)cyclopropan-1-ol can be compared to other similar compounds, such as:
1-(4-Methoxyphenyl)cyclopropan-1-ol: This compound has a similar structure but lacks the ethyl group, which may result in different chemical and biological properties.
1-(4-Methoxyphenyl)cyclopentan-1-ol: This compound has a cyclopentane ring instead of a cyclopropane ring, which can affect its reactivity and applications.
1-(4-Methoxyphenyl)cyclohexan-1-ol: The presence of a cyclohexane ring in this compound can lead to different physical and chemical properties compared to the cyclopropane analog.
Propiedades
Fórmula molecular |
C12H16O2 |
|---|---|
Peso molecular |
192.25 g/mol |
Nombre IUPAC |
1-[2-(4-methoxyphenyl)ethyl]cyclopropan-1-ol |
InChI |
InChI=1S/C12H16O2/c1-14-11-4-2-10(3-5-11)6-7-12(13)8-9-12/h2-5,13H,6-9H2,1H3 |
Clave InChI |
CKSLBJBKSHRZIQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CCC2(CC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoicacid](/img/structure/B13565541.png)
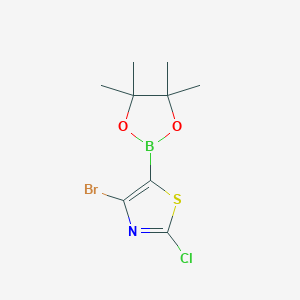
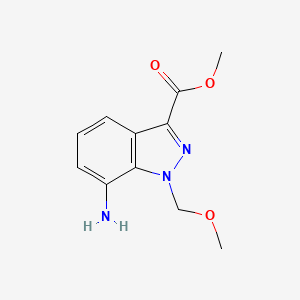

![Potassium trifluoro(spiro[2.4]heptan-1-yl)borate](/img/structure/B13565569.png)
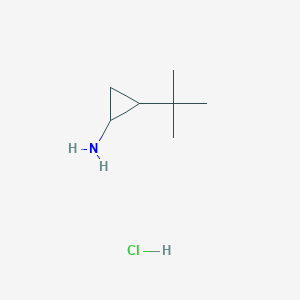
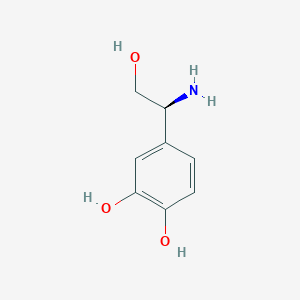

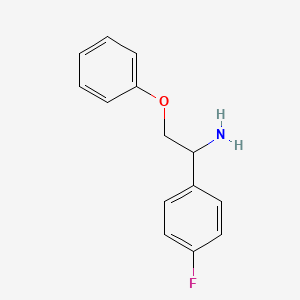


![2-({6-[4-(Trifluoromethoxy)phenyl]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)aceticacid](/img/structure/B13565619.png)
![tert-butyl3-methyl-7-oxo-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine-5-carboxylate](/img/structure/B13565624.png)
